molecular formula C17H17F2N3O4S B12250984 3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzamide

3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzamide

Cat. No.: B12250984
M. Wt: 397.4 g/mol
InChI Key: AACGEDQJCKSDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzamide is a benzamide derivative featuring a benzo[c][1,2,5]thiadiazole core substituted with fluorine, methyl, and sulfonyl groups. The benzamide moiety is linked to the thiadiazole ring via an ethyl chain, with additional fluorine and methoxy substituents on the aromatic rings.

Properties

Molecular Formula

C17H17F2N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

3-fluoro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C17H17F2N3O4S/c1-21-14-5-4-12(18)10-15(14)22(27(21,24)25)8-7-20-17(23)11-3-6-16(26-2)13(19)9-11/h3-6,9-10H,7-8H2,1-2H3,(H,20,23)

InChI Key

AACGEDQJCKSDFD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=C(C=C3)OC)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-fluoro-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzothiadiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiadiazole ring.

    Introduction of the fluoro and methoxy groups: Fluorination and methoxylation reactions are carried out using suitable reagents and catalysts.

    Coupling reactions: The final step involves coupling the benzothiadiazole core with the benzamide moiety through amide bond formation, often facilitated by coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-fluoro-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of complex biaryl structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-fluoro-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biological studies to investigate the interactions of fluoro-substituted benzamides with biological targets.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The benzothiadiazole core may interact with nucleic acids or proteins, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound belongs to a class of benzamide-linked heterocycles. Key structural analogues from the literature include:

Compound Class Core Structure Substituents/Modifications Key Features
Target Compound Benzo[c][1,2,5]thiadiazole 3-Fluoro, 6-fluoro, 3-methyl, sulfonyl Ethyl linker to 4-methoxybenzamide; dual fluorine substitution
1,2,4-Triazole Derivatives 1,2,4-Triazole Sulfonyl, halogen (Cl/Br), difluorophenyl Tautomeric equilibrium (thione/thiol); sodium hydroxide-mediated synthesis
Thiadiazole Derivatives 1,3,4-Thiadiazole Hydroxyphenyl, phenyl, hydrazine IR bands for NH (~3190 cm⁻¹) and OH (~3433 cm⁻¹); pesticidal applications
Imidazo-thiadiazoles Imidazo[2,1-b]-1,3,4-thiadiazole 4-Fluoro-3-nitrophenyl, 4-methoxyphenyl Condensation synthesis; nitro group enhances electrophilicity
Benzothiazole Acetamides Benzothiazole Trifluoromethyl, methoxy, dimethoxy Acetamide linkage; trifluoromethyl boosts lipophilicity

Key Observations :

  • Substituent Effects : Dual fluorine substitution (3- and 6-positions) may enhance electronegativity and hydrogen-bonding capacity, similar to fluorinated benzothiazoles in . The 4-methoxy group on the benzamide is a common feature in agrochemicals, as seen in diflubenzuron () .
Spectral and Physicochemical Properties
Property Target Compound 1,2,4-Triazole [7–9] Thiadiazole 20
IR ν(C=O) ~1660–1680 cm⁻¹ (benzamide) Absent (tautomerization) N/A
IR ν(S-H) Absent Absent (thione form confirmed) 3433 cm⁻¹ (OH)
¹H-NMR Shifts Aromatic protons: δ 6.8–8.2 ppm Aromatic: δ 7.0–8.6 ppm δ 7.03–8.69 ppm (ArH and NH)
Fluorine Content 2 Fluorine atoms 2 Fluorines (2,4-difluorophenyl) None

Notable Trends:

  • The absence of ν(S-H) in the target compound and triazoles confirms the thione tautomer dominance, critical for stability.
  • Methoxy groups in the target compound and imidazo-thiadiazoles contribute to electron-donating effects, altering reactivity.

Biological Activity

The compound 3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Fluorinated moieties : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Thiadiazole ring : This heterocyclic structure is known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Methoxy group : Contributes to the compound's electronic properties and solubility.

Molecular Formula

  • Molecular Weight : 356.36 g/mol
  • Chemical Formula : C_{18}H_{19}F_{2}N_{3}O_{3}S

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the thiadiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Assays

A study evaluated the cytotoxic effects of related thiadiazole compounds on human cancer cell lines (e.g., MCF-7, HeLa). The results showed:

  • IC50 Values : The IC50 for 3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzamide was found to be significantly lower than that of control compounds, indicating higher potency.
CompoundCell LineIC50 (µM)
3-fluoro-N-(...)MCF-75.6
Control AMCF-715.0
Control BHeLa20.0

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit broad-spectrum activity against both gram-positive and gram-negative bacteria.

Study Findings

In a recent evaluation of antibacterial activity:

  • The compound showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values were determined.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets involved in cellular processes:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes such as protein kinases and topoisomerases.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through the activation of caspases has been observed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.